molecular formula C15H19N3 B1407408 4-(4-m-Tolylpyrazol-1-yl)-piperidine CAS No. 1780142-50-8

4-(4-m-Tolylpyrazol-1-yl)-piperidine

Cat. No. B1407408
CAS RN: 1780142-50-8
M. Wt: 241.33 g/mol
InChI Key: JLGSKUSMLPAUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-m-Tolylpyrazol-1-yl)-piperidine is an organic compound that is used in a variety of scientific research applications. It is a versatile molecule that is capable of being used as a building block for a wide range of organic molecules. The compound is also known as 4-MTP and is a derivative of piperidine. It is used in a variety of scientific research applications due to its versatile structure, which can be modified to suit the needs of the researcher.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

The compound 4-(4-m-Tolylpyrazol-1-yl)-piperidine, due to its structural features, may find applications similar to those of dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are significant in the treatment of type 2 diabetes mellitus (T2DM) as they prevent the inactivation of incretin hormones, thereby promoting insulin secretion. The literature reveals a variety of structural groups, including piperidines, among others, as potent DPP IV inhibitors. The quest for new DPP IV inhibitors is intense, given the importance of managing T2DM effectively and the potential long-term side effects of currently marketed compounds Laura Mendieta, T. Tarragó, E. Giralt, 2011.

Cytochrome P450 Isoforms Inhibition

Another potential application is related to the inhibition of cytochrome P450 (CYP) isoforms, which is critical for assessing drug-drug interactions (DDIs). Chemical inhibitors, including piperidine derivatives, can provide selective inhibition of specific CYP isoforms, facilitating the prediction and management of DDIs in clinical settings. These inhibitors are crucial for deciphering the specific contributions of various CYP isoforms to the metabolism of drugs S. C. Khojasteh, S. Prabhu, J. Kenny, J. Halladay, A. Y. Lu, 2011.

DNA Minor Groove Binding

Compounds similar to 4-(4-m-Tolylpyrazol-1-yl)-piperidine may also be explored for their potential as DNA minor groove binders, akin to Hoechst 33258 and its analogues. These compounds are known to bind to the minor groove of DNA with specificity for AT-rich sequences and have found applications ranging from fluorescent DNA staining to radioprotectors and topoisomerase inhibitors. This indicates a potential for the compound to be used in drug design targeting DNA interactions U. Issar, R. Kakkar, 2013.

Piperidine Alkaloids in Drug Design

The structural moiety of piperidine, as found in 4-(4-m-Tolylpyrazol-1-yl)-piperidine, is a key component in the design of new therapeutic agents due to its broad pharmacological applications. Piperidine alkaloids, extracted from plants like those in the Pinus genus, have shown a variety of clinical applications, including neuroprotective and anti-inflammatory effects. The exploration of piperidine derivatives continues to yield new therapeutic profiles, underscoring the importance of this structure in medicinal chemistry L. Singh, A. Upadhyay, P. Dixit, et al., 2021.

properties

IUPAC Name

4-[4-(3-methylphenyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-12-3-2-4-13(9-12)14-10-17-18(11-14)15-5-7-16-8-6-15/h2-4,9-11,15-16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGSKUSMLPAUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN(N=C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-m-Tolylpyrazol-1-yl)-piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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